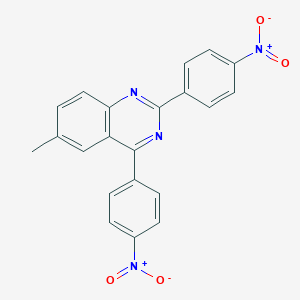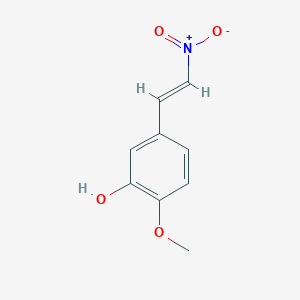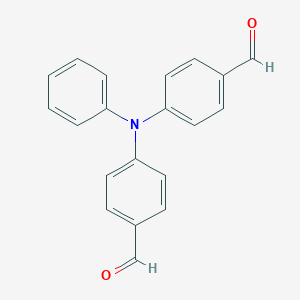
双(4-甲醛基苯基)苯胺
描述
Bis(4-formylphenyl)phenylamine, also known as 4,4’-Diformyltriphenylamine or N,N-Bis(4-formylphenyl)aniline , is a chemical compound with the molecular formula C20H15NO2 . It is a white to light yellow to green powder or crystal .
Molecular Structure Analysis
The molecular weight of Bis(4-formylphenyl)phenylamine is 301.34 . The SMILES string representation of its structure is [H]C(=O)c1ccc(cc1)N(c2ccccc2)c3ccc(cc3)C([H])=O .
Physical And Chemical Properties Analysis
Bis(4-formylphenyl)phenylamine is a solid at 20 degrees Celsius . It has a melting point range of 140.0 to 145.0 °C . It is soluble in toluene .
科学研究应用
Bis(4-formylphenyl)phenylamine, also known as 4,4’-Diformyltriphenylamine, is a versatile chemical compound with a variety of applications in scientific research. Here is a comprehensive analysis focusing on unique applications in different fields:
Materials Synthesis
This compound is used in the synthesis of new materials due to its ability to form polymers through polycondensation reactions. For example, it can react with diamines to create oligomeric Schiff bases containing a tetraphenylsilane core in the main chain, which are structurally characterized for potential use in advanced materials .
安全和危害
Bis(4-formylphenyl)phenylamine may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .
未来方向
Bis(4-formylphenyl)phenylamine is commonly used in the manufacturing process of dyes, pigments, and fluorescent brighteners . It is often used as an intermediate in the synthesis of polymers that are employed in organic light-emitting diodes (OLEDs) . This suggests that its future use may continue to be in the field of materials science, particularly in the development of new materials for electronic devices.
属性
IUPAC Name |
4-(N-(4-formylphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUAFMIJGIUWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356089 | |
| Record name | Bis(4-formylphenyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-formylphenyl)phenylamine | |
CAS RN |
53566-95-3 | |
| Record name | Bis(4-formylphenyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(Phenylimino)bisbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4,4'-Diformyltriphenylamine in materials science?
A1: 4,4'-Diformyltriphenylamine is primarily used as a monomer in polymerization reactions to create polyazomethines (also known as poly Schiff bases) [, , ]. These polymers are of great interest in materials science, particularly for optoelectronic applications, due to their semiconducting properties, good thermal stability, and interesting optical characteristics like photoluminescence [, , , ].
Q2: How does the structure of 4,4'-Diformyltriphenylamine contribute to the properties of the resulting polymers?
A2: The triphenylamine core in 4,4'-Diformyltriphenylamine provides good electron-donating properties []. When polymerized with various diamines, it forms conjugated systems that can transport charge effectively []. The two aldehyde groups (-CHO) readily react with diamines to form imine (–C=N–) linkages, creating the polymer backbone [, , ]. The properties of the final polymer can be fine-tuned by choosing different diamines, allowing for the modification of solubility, absorption, and emission characteristics [, ].
Q3: What is the significance of the band gap in these polymers, and how does 4,4'-Diformyltriphenylamine influence it?
A3: The band gap is a crucial factor determining the electronic and optical properties of semiconducting polymers. A smaller band gap generally translates to better conductivity and potential for applications like organic field-effect transistors (OFETs) [, ]. 4,4'-Diformyltriphenylamine, when incorporated into polyazomethines, can contribute to lowering the band gap due to its electron-rich nature and ability to extend the π-conjugation along the polymer backbone []. Researchers have observed that subtle variations in the diamine structure used alongside 4,4'-Diformyltriphenylamine can significantly impact the final polymer's band gap, highlighting the potential for fine-tuning these materials [].
Q4: Can you elaborate on the role of 4,4'-Diformyltriphenylamine in the development of organic field-effect transistors (OFETs)?
A4: 4,4'-Diformyltriphenylamine-based materials are being investigated for use in OFETs due to their semiconducting properties []. These organic semiconductors offer potential advantages over traditional silicon-based semiconductors, including flexibility, low-cost fabrication processes, and potential for large-area applications. 4,4'-Diformyltriphenylamine is used as a building block for synthesizing organic semiconductors with tailored properties like suitable energy levels and charge carrier mobility, which are crucial for efficient OFET performance [].
Q5: Are there any studies on the supramolecular interactions of 4,4'-Diformyltriphenylamine-based polymers?
A5: Yes, research indicates that the optical properties of polyazomethines incorporating 4,4'-Diformyltriphenylamine can be further modulated through supramolecular interactions []. Specifically, the imine groups in these polymers can engage in hydrogen bonding or protonation with dopant molecules like methanesulfonic acid, m-cresol, and p-chlorophenol []. These interactions can influence the electronic environment of the polymer chain, leading to changes in absorption and photoluminescence spectra []. This highlights the potential for fine-tuning the properties of these materials beyond simple structural modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




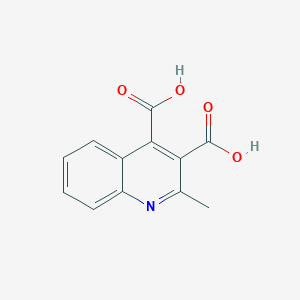
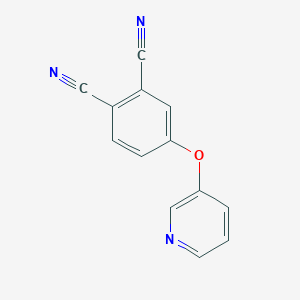

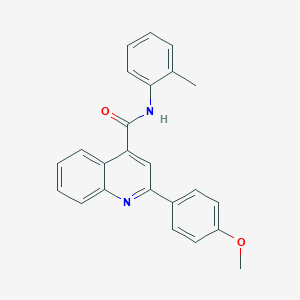
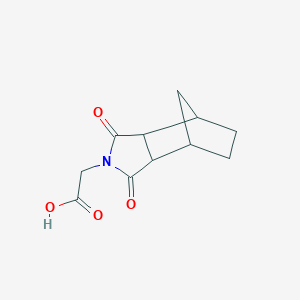
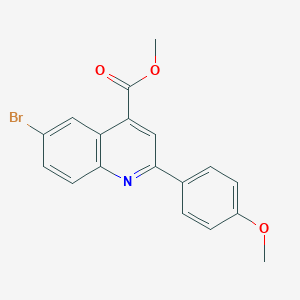
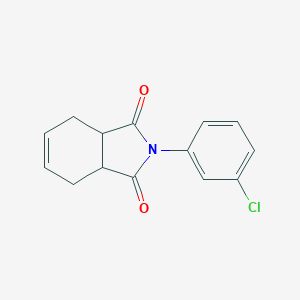
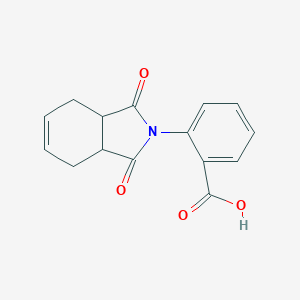
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
